2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a cyclopentylmethyl group, and a hydroxynaphthalenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with chloroacetyl chloride under basic conditions.
Introduction of the cyclopentylmethyl group: This step involves the alkylation of the amide nitrogen with cyclopentylmethyl bromide in the presence of a base such as sodium hydride.
Attachment of the hydroxynaphthalenyl group: This can be done through a nucleophilic substitution reaction where the hydroxynaphthalenyl group is introduced using a suitable naphthalenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Biological Probes: Used in the study of biological systems due to its structural similarity to biologically active molecules.
Medicine
Pharmaceuticals: Potential use in drug development for its structural features that may interact with biological targets.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopentylmethyl)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Chloro-N-(cyclopentylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Contains a methoxy group instead of a hydroxyl group, which could influence its chemical properties and applications.
Uniqueness
The presence of the hydroxyl group in 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing its solubility and potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-11-18(22)20(12-13-5-1-2-6-13)16-9-3-8-15-14(16)7-4-10-17(15)21/h3-4,7-10,13,21H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWJQMZPOUGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.